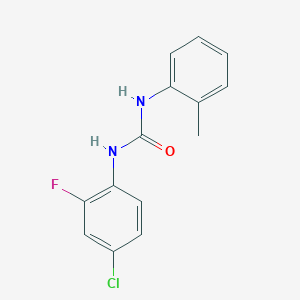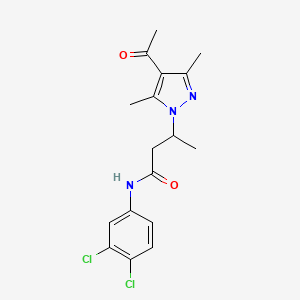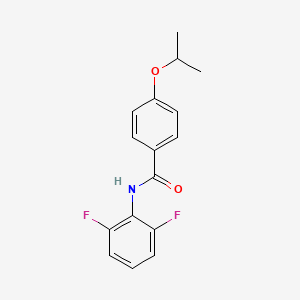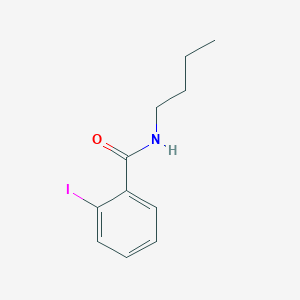
N-(4-chloro-2-fluorophenyl)-N'-(2-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-fluorophenyl)-N'-(2-methylphenyl)urea, also known as CFMU, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives, which have been shown to exhibit a wide range of biological activities. CFMU has been found to possess potent inhibitory effects on certain enzymes, making it a promising candidate for use in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-N'-(2-methylphenyl)urea involves the inhibition of certain enzymes, particularly protein kinases. This compound is believed to bind to the ATP-binding site of these enzymes, preventing them from phosphorylating their substrates. This results in a downstream effect on various cellular processes that are regulated by these enzymes. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects on different enzymes and pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific enzyme or pathway that it inhibits. For example, inhibition of CK2 by this compound has been shown to result in decreased cell proliferation and increased apoptosis in cancer cells. This compound has also been shown to inhibit the activity of the enzyme casein kinase 1, which is involved in circadian rhythm regulation. Inhibition of casein kinase 1 by this compound has been shown to alter the timing of the circadian clock in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chloro-2-fluorophenyl)-N'-(2-methylphenyl)urea in lab experiments is its specificity for certain enzymes. This compound has been shown to selectively inhibit certain protein kinases, making it a useful tool for studying the effects of these enzymes on cellular processes. However, one limitation of using this compound is its potential off-target effects. This compound may also inhibit other enzymes or pathways that are not intended to be studied, which could complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on N-(4-chloro-2-fluorophenyl)-N'-(2-methylphenyl)urea. One area of interest is the development of more potent and selective inhibitors of specific enzymes. This could lead to the discovery of new therapeutic targets for various diseases. Another area of interest is the study of this compound's effects on other cellular processes, such as autophagy and DNA repair. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different enzymes and pathways.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-fluorophenyl)-N'-(2-methylphenyl)urea involves the reaction of 4-chloro-2-fluoroaniline and 2-methylphenyl isocyanate in the presence of a suitable solvent and a catalyst. The resulting product is then purified using standard chromatographic techniques to obtain a high yield of pure this compound. This synthesis method has been well-established in the literature and has been used by many researchers to prepare this compound for their studies.
Applications De Recherche Scientifique
N-(4-chloro-2-fluorophenyl)-N'-(2-methylphenyl)urea has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as an inhibitor of certain enzymes. For example, this compound has been shown to inhibit the activity of the enzyme protein kinase CK2, which is involved in many cellular processes such as cell growth, proliferation, and differentiation. Inhibition of CK2 by this compound has been shown to have a variety of biological effects, including suppression of tumor growth and increased sensitivity to certain chemotherapeutic agents.
Propriétés
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-9-4-2-3-5-12(9)17-14(19)18-13-7-6-10(15)8-11(13)16/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMDELBMTGYZOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}thio)pyrimidine](/img/structure/B5347495.png)
![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide](/img/structure/B5347508.png)

![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B5347522.png)
![2-[4-[2-(4-bromophenyl)vinyl]-3,6-dihydro-1(2H)-pyridinyl]-1-phenylethanol hydrochloride](/img/structure/B5347526.png)

![1-{2-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-2-oxoethyl}azepan-2-one](/img/structure/B5347541.png)
![1'-[2-(1H-pyrazol-1-yl)butanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5347543.png)
![1-(4-ethylphenyl)-4-({5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furyl}methylene)-3,5-pyrazolidinedione](/img/structure/B5347546.png)

![N-(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5347555.png)
![methyl 4-(5-{[{[1-(hydroxymethyl)cyclopropyl]methyl}(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5347576.png)
![N,N-dimethyl-7-[2-(1H-pyrazol-1-yl)propanoyl]-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5347586.png)
![2-[(dimethylamino)methyl]-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5347588.png)